![molecular formula C26H30N2O4S B246924 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine, also known as BMS-204352, is a synthetic compound that belongs to the class of piperazine derivatives. It is a highly potent and selective serotonin 5-HT1B/1D receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine acts as a highly selective antagonist of the 5-HT1B/1D receptors in the brain, which are involved in the regulation of pain, mood, and anxiety. By blocking these receptors, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine can effectively reduce the symptoms of migraine, depression, anxiety, and other neurological disorders.
Biochemical and Physiological Effects
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to effectively reduce the frequency and severity of migraine attacks in clinical trials. It has also been shown to improve the symptoms of depression and anxiety in preclinical studies. Additionally, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine is its high selectivity and potency for the 5-HT1B/1D receptors, which allows for more specific and targeted therapeutic effects. However, one of the limitations of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine is its relatively low solubility and bioavailability, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine. One possible direction is to explore its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more efficient and effective methods for administering 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine, such as through the use of nanotechnology or other drug delivery systems. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine, as well as its potential long-term effects on the brain and other organs.
Synthesemethoden
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves several steps, starting with the reaction of 4-methoxybenzyl chloride with sodium benzyloxide to obtain 4-benzyloxybenzyl alcohol. This intermediate is then reacted with 3-bromo-4-methoxybenzaldehyde to form the corresponding benzylidene derivative, which is further reacted with piperazine and 4-methylphenylsulfonyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been widely studied for its potential therapeutic applications in various neurological disorders, such as migraine, depression, anxiety, and schizophrenia. It has been shown to effectively block the 5-HT1B/1D receptors in the brain, which are involved in the regulation of pain, mood, and anxiety.
Eigenschaften
Molekularformel |
C26H30N2O4S |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C26H30N2O4S/c1-21-8-11-24(12-9-21)33(29,30)28-16-14-27(15-17-28)19-23-10-13-25(31-2)26(18-23)32-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-20H2,1-2H3 |
InChI-Schlüssel |
AFWHSHJDGVJRCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)

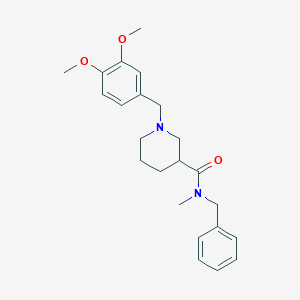
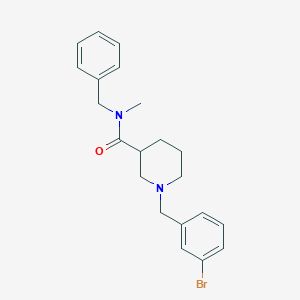

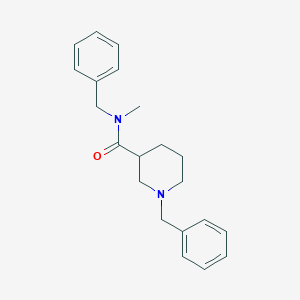
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)

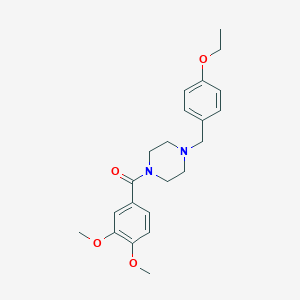

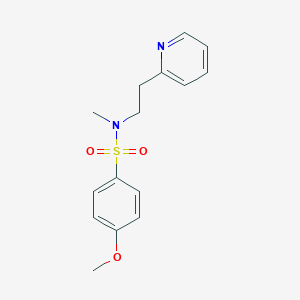
![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)